molecular formula C16H12F2N4O B11039195 4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11039195
M. Wt: 314.29 g/mol
InChI Key: HUSYYTVAGURMBL-UHFFFAOYSA-N
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Description

4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one typically involves the reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction pathways like Ras/Erk and PI3K/Akt .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-(3,5-difluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12F2N4O

Molecular Weight

314.29 g/mol

IUPAC Name

4-amino-1-(3,5-difluorophenyl)-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C16H12F2N4O/c17-8-4-9(18)6-10(5-8)22-16-11(7-20-22)15(19)14-12(21-16)2-1-3-13(14)23/h4-7H,1-3H2,(H2,19,21)

InChI Key

HUSYYTVAGURMBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC(=CC(=C4)F)F)N

Origin of Product

United States

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